2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide
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Overview
Description
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-bromophenyl)-acetamide
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-methylphenyl)-acetamide
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-nitrophenyl)-acetamide
Comparison
Compared to similar compounds, 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to undergo substitution reactions and may also affect its interaction with biological targets, potentially leading to different pharmacological properties.
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
(1E)-2-(2-chloroanilino)-2-oxo-N-phenylethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H,17,20)/b19-13+ |
InChI Key |
ZNWWYDBUQCQAJY-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C(=O)NC2=CC=CC=C2Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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